

## Larotinib in Esophageal Squamous Cell Carcinoma (ESCC) Models: A Technical Overview

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Compound Name:	Larotinib	
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This technical guide provides an in-depth analysis of the available preclinical and clinical data on **Larotinib**, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in the context of esophageal squamous cell carcinoma (ESCC). The information is compiled from peer-reviewed publications and clinical trial data to support ongoing research and development efforts in this field.

### Introduction

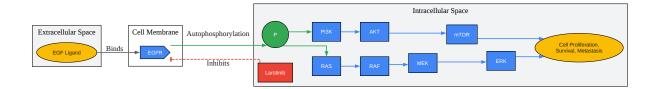
Esophageal squamous cell carcinoma (ESCC) is a prevalent and aggressive malignancy with a poor prognosis. A significant portion of ESCC tumors exhibit overexpression or amplification of the epidermal growth factor receptor (EGFR), making it a rational target for therapeutic intervention. **Larotinib** is a novel, first-generation EGFR TKI that has been investigated for its anti-tumor activity in ESCC models. This document summarizes the key findings from these studies.

## **Mechanism of Action: EGFR Signaling Pathway**

**Larotinib** functions by competitively inhibiting the ATP binding site of the intracellular tyrosine kinase domain of EGFR. This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades that are crucial for tumor cell



proliferation, survival, and metastasis. The primary pathways affected include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.



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Caption: Larotinib inhibits EGFR autophosphorylation and downstream signaling.

## **Data Presentation**

The following tables summarize the quantitative data from preclinical and clinical studies of **Larotinib** in ESCC models.

Table 1: Preclinical Efficacy of Larotinib in an ESCC

**Xenograft Model** 

Treatment Group	Dose (mg/kg)	Tumor Growth Inhibition (TGI) (%)
Vehicle Control	-	-
Larotinib	100	75.8

Note: Data extracted from supplementary materials of a phase 1b clinical trial publication. The specific ESCC cell line used for the xenograft model was not detailed in the available documents.



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## Table 2: Clinical Efficacy of Larotinib in a Phase 1b Study of Advanced ESCC Patients (NCT03888092)[1][2]

[3]

Parameter	250 mg (n=3)	300 mg (n=25)	350 mg (n=53)	All Patients (n=81)
Investigator- Assessed Overall Response Rate (ORR)	0%	0%	20.0%	13.7%
Independent Review Committee (IRC)-Assessed ORR	0%	0%	16.3%	13.9%
IRC-Assessed Disease Control Rate (DCR)	-	-	61.2%	-
Median Progression-Free Survival (PFS) in months (95% CI)	-	-	3.4 (2.4-3.7)	-
Median Overall Survival (OS) in months (95% CI)	-	-	8.0 (4.9-10.2)	-

# Experimental Protocols Preclinical In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Larotinib in an ESCC xenograft mouse model.

Animal Model:







- Species: Mice (strain not specified).
- Tumor Model: Subcutaneous xenograft of an unspecified human ESCC cell line.

#### Treatment:

• Test Article: Larotinib.

Vehicle: Not specified.

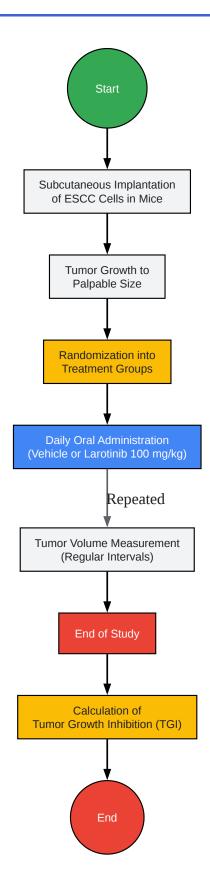
· Dosing: 100 mg/kg administered orally, once daily.

• Duration: Not specified.

#### Efficacy Evaluation:

- Tumor volume was measured at regular intervals.
- Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI
  (%) = [1 (mean tumor volume of treated group / mean tumor volume of vehicle group)] x
  100.





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Caption: Workflow for the preclinical ESCC xenograft study.



## Phase 1b Clinical Trial (NCT03888092)

Objective: To evaluate the efficacy and safety of **Larotinib** in patients with advanced ESCC with EGFR overexpression or amplification who have been pretreated with one or more systemic regimens.[1][2]

#### Study Design:

An open-label, multicenter, phase 1b study.[1][2]

#### Patient Population:

- Inclusion Criteria:
  - Age 18-75 years.[3]
  - Histologically or cytologically confirmed locally advanced or metastatic ESCC.[3]
  - ECOG performance status of 0 or 1.[3]
  - Progression after at least one prior line of systemic therapy.[3]
  - EGFR overexpression (IHC 3+) or amplification (FISH positive).[2]
  - At least one measurable lesion according to RECIST v1.1.[4]
- Exclusion Criteria:
  - Prior treatment with an EGFR-targeted therapy.[4]
  - Brain metastases that are symptomatic or require treatment.[5]
  - Significant gastrointestinal disorders that could interfere with drug absorption.[5]

#### Treatment:

Larotinib administered orally once daily at doses of 250 mg, 300 mg, or 350 mg.[1]

#### Efficacy Assessment:

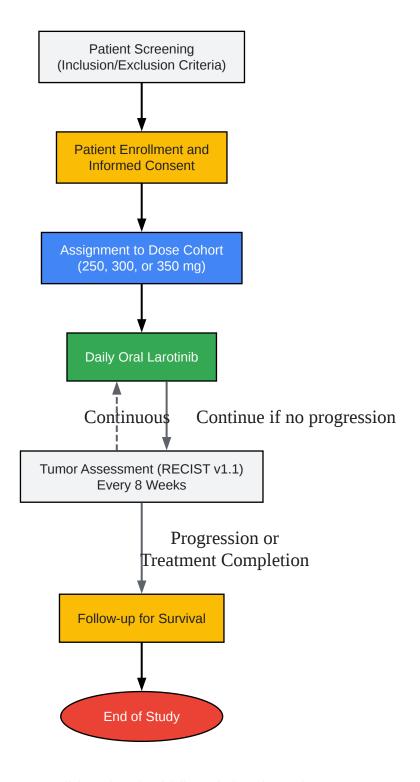
## Foundational & Exploratory





- Tumor response was evaluated every 8 weeks according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 by both investigators and an Independent Radiology Review (IRC).[1]
- Primary endpoint: Overall Response Rate (ORR).[6]
- Secondary endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[6]





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Caption: Workflow for the Phase 1b clinical trial of Larotinib in ESCC.

## Conclusion



The available data suggests that **Larotinib** demonstrates anti-tumor activity in preclinical and clinical models of ESCC, particularly in tumors with EGFR overexpression or amplification. The phase 1b clinical trial showed promising efficacy at the 350 mg dose, with a manageable safety profile.[1][6][2] Further investigation, including a phase 3 clinical trial, is underway to confirm these findings.[1][6] This technical guide provides a foundational understanding of the current state of **Larotinib** research in ESCC for professionals in the field.

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### References

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